Cas no 2877652-46-3 (3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide)

3-Cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide is a specialized organic compound featuring a benzamide core functionalized with a cyano group at the 3-position and a hexahydro-1H-pyrrolizin-7a-ylmethyl substituent on the amide nitrogen. This structure confers potential utility in medicinal chemistry and drug discovery, particularly as a scaffold for targeting neurological or metabolic pathways. The cyano group enhances electrophilic reactivity, while the pyrrolizine moiety may improve bioavailability and binding affinity. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for developing novel bioactive molecules. The compound's stability and solubility profile further support its applicability in research and pharmaceutical development.
3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide structure
2877652-46-3 structure
Product Name:3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide
CAS No:2877652-46-3
MF:C16H19N3O
MW:269.341563463211
CID:5319726
PubChem ID:165432473
Update Time:2025-05-24

3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Cyano-N-[(tetrahydro-1H-pyrrolizin-7a(5H)-yl)methyl]benzamide
    • 2877652-46-3
    • AKOS040853846
    • F1913-7914
    • 3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide
    • Inchi: 1S/C16H19N3O/c17-11-13-4-1-5-14(10-13)15(20)18-12-16-6-2-8-19(16)9-3-7-16/h1,4-5,10H,2-3,6-9,12H2,(H,18,20)
    • InChI Key: QNAWEEKDBDRYHZ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C#N)C=1)NCC12CCCN1CCC2

Computed Properties

  • Exact Mass: 269.152812238g/mol
  • Monoisotopic Mass: 269.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 56.1Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 460.5±20.0 °C(Predicted)
  • pka: 14.59±0.46(Predicted)

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3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide Related Literature

Additional information on 3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide

Comprehensive Overview of 3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide (CAS No. 2877652-46-3)

The compound 3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide (CAS No. 2877652-46-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyano group and a pyrrolizine moiety, makes it a promising candidate for various applications, including drug discovery and development. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural resemblance to other bioactive molecules.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted therapies. 3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide aligns with this trend, as its molecular scaffold offers versatility for optimization. The compound's benzamide core is a common pharmacophore found in many FDA-approved drugs, which enhances its appeal for medicinal chemistry projects. Additionally, the pyrrolizine ring contributes to its lipophilicity, potentially improving blood-brain barrier penetration—a critical factor for CNS-targeted drugs.

The synthesis of 3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide involves multi-step organic reactions, including amide coupling and reductive amination. These methods are well-documented in peer-reviewed literature, making the compound accessible to synthetic chemists. Its CAS No. 2877652-46-3 serves as a unique identifier in chemical databases, facilitating procurement and regulatory compliance. Researchers often search for high-purity batches of this compound to ensure reproducibility in biological assays.

From a drug discovery perspective, 3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide is frequently discussed in the context of structure-activity relationship (SAR) studies. Its cyano substituent can act as a hydrogen bond acceptor, influencing binding affinity to protein targets. Computational modeling and molecular docking simulations have been employed to predict its interactions with enzymes like protein kinases, which are implicated in cancer and inflammatory diseases.

Another area of interest is the compound's potential role in neurodegenerative disease research. Given the rising prevalence of conditions like Alzheimer's and Parkinson's, scientists are exploring molecules that can modulate neurotransmitter receptors or enzyme activity in the brain. The pyrrolizine-methylbenzamide framework of this compound may offer neuroprotective properties, though further in vitro and in vivo studies are needed to validate these hypotheses.

In summary, 3-cyano-N-[(hexahydro-1H-pyrrolizin-7a-yl)methyl]benzamide (CAS No. 2877652-46-3) represents a compelling case study in modern medicinal chemistry. Its structural features, synthetic accessibility, and potential therapeutic applications make it a valuable tool for researchers tackling some of today's most pressing medical challenges. As the scientific community continues to explore its capabilities, this compound may soon emerge as a cornerstone in the development of next-generation therapeutics.

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